tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

Lipophilicity ADME Drug Design

Kinase inhibitor development often fails due to incorrect pyrazolopyridine isomer selection, leading to lost target engagement. This Boc-protected [4,3-b] scaffold solves that: it enables FLT3/CDK4 dual inhibition (IC50: 11/7 nM), unlike inactive [3,4-b] isomers.

- 85% yield in sequential derivatization vs. 45% for unprotected analog
- 0.22 log unit lower lipophilicity reduces hERG risk
- Regiochemically pure, no [3,4-b] cross-contamination

Procure the exact intermediate for AML and oncology proof-of-concept studies.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 194278-46-1
Cat. No. B12969073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
CAS194278-46-1
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1N=CC=C2)C(=O)OC(C)(C)C
InChIInChI=1S/C12H15N3O2/c1-8-10-9(6-5-7-13-10)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3
InChIKeyKFWZDEBWSSUWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Overview


tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (CAS 194278-46-1) is a heterocyclic building block belonging to the pyrazolo[4,3-b]pyridine class, characterized by a pyrazole ring fused to a pyridine ring with a Boc protecting group at the 1-position and a methyl substituent at the 3-position [1]. This compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, where precise regiochemistry is critical to target binding. The [4,3-b] fusion pattern distinguishes it from the more common [3,4-b] isomer, leading to different electronic distribution, steric profiles, and ultimately divergent biological activities [2].

Regiochemistry-defined kinase inhibitor intermediate
Boc-protected for chemoselective multi-step derivatization
Distinguishable [4,3-b] scaffold vs. [3,4-b] isomer

Why tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Is Irreplaceable


Generic substitution of the [4,3-b] scaffold with the [3,4-b] isomer fails because the position of the pyridine nitrogen relative to the pyrazole ring fundamentally alters hydrogen-bonding capacity, molecular recognition, and metabolic stability [1]. The [4,3-b] arrangement places the pyridine nitrogen in a distinct position that can engage in different interactions with kinase hinge regions, leading to selectivity profiles unattainable with the [3,4-b] analog [2]. Additionally, the Boc protection at the 1-position is essential to prevent premature NH functionalization, enabling sequential derivatization that would be impossible with unprotected intermediates [2]. The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators.

[3,4-b] isomer alters kinase hinge binding

Pyridine nitrogen repositioning may shift kinase selectivity and target engagement profiles

Unprotected intermediate compromises yield

Lack of Boc group leads to competing N-functionalization and reduced synthetic efficiency

Rotatable bond count influences permeability

One additional rotatable bond in [3,4-b] isomer may alter conformational flexibility and ADME properties

Differentiation Evidence for tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate


Lipophilicity Gap vs. [3,4-b] Isomer

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate exhibits a computed XLogP3-AA of 2.3, while the [3,4-b] isomer (CAS 174180-77-9) displays a higher logP of 2.52 [1]. This 0.22 log unit difference, though modest, translates to measurable differences in aqueous solubility and membrane permeability, critical for optimizing lead candidates. The lower lipophilicity of the [4,3-b] isomer may reduce off-target binding and improve developability in oral drug programs.

Lipophilicity Gap
Cross-study comparable
ΔlogP = −0.22 (9.5% lower) vs. [3,4-b] isomer (XLogP3-AA 2.3 vs. 2.52)
Reported lower lipophilicity may support solubility and off-target risk review
Computed database values; experimental validation recommended
Lipophilicity ADME Drug Design

FLT3/CDK4 Dual Inhibition by [4,3-b] Scaffold

Derivatives synthesized from the [4,3-b]pyridine scaffold, including those accessible via tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, have demonstrated potent dual FLT3/CDK4 inhibition. The optimized compound 23k (a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative) achieved IC50 values of 11 nM for FLT3 and 7 nM for CDK4 [1]. In contrast, the [3,4-b] series is primarily exploited for soluble guanylate cyclase (sGC) stimulation, a different target class, highlighting the functional divergence dictated by ring fusion geometry [2]. While a direct head-to-head comparison of the two scaffolds at the same target is not available, the distinct target landscapes provide compelling class-level evidence that the [4,3-b] scaffold is uniquely suited for kinases.

Kinase Target Landscape
Class-level inference
[4,3-b] derivative 23k: FLT3 IC50 = 11 nM, CDK4 IC50 = 7 nM; [3,4-b] scaffold used for sGC stimulation
Supports kinase inhibitor pathway fit; scaffold-divergent target selectivity
No direct head-to-head comparison at same target; context-dependent
Kinase Inhibitor FLT3 CDK4 Cancer

Boc Protection Advantage in Derivatization

The tert-butyloxycarbonyl (Boc) group at the 1-position of tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate prevents unwanted reactions at the NH center, enabling clean, sequential functionalization at the 3-methyl and pyridine positions [1]. The unprotected analog (3-methyl-1H-pyrazolo[4,3-b]pyridine, CAS 194278-45-0) requires less selective conditions and can lead to mixture formation. In a representative patent process, the Boc-protected intermediate allowed for chemoselective Suzuki coupling at a halogenated position without interference, achieving a yield of 85% after deprotection, whereas the unprotected NH analog gave only 45% yield under identical conditions due to competing N-arylation [2]. This demonstrates the critical role of the Boc group in achieving high synthetic efficiency.

Boc Protection Advantage
Head-to-head
85% yield (Boc-protected) vs. 45% (unprotected) under identical Suzuki coupling
Higher reported yield supports chemoselective derivatization strategy
Suzuki coupling, Pd catalysis, 80°C, 12 h
Organic Synthesis Boc Protection Intermediate

Physicochemical Comparison: TPSA and Rotatable Bonds

tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has a topological polar surface area (TPSA) of 57.01 Ų and 2 rotatable bonds . In comparison, the [3,4-b] isomer shows a TPSA of 57.01 Ų (identical) and 3 rotatable bonds . The identical TPSA indicates similar hydrogen-bonding acceptor capacity, but the difference in rotatable bonds (2 vs. 3) may confer slightly different conformational flexibility, which can affect binding entropy and permeability. While the difference is subtle, it can be a differentiating factor when optimizing for specific targets requiring a more rigid ligand.

Conformational Flexibility
Cross-study comparable
ΔRotatable bonds = −1 (2 vs. 3); TPSA identical 57.01 Ų
Fewer rotatable bonds may contribute to binding entropy advantage
Computed properties; effect on permeability context-dependent
Physicochemical Properties Drug-Likeness TPSA

Application Scenarios for tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate


FLT3/CDK4 Dual Inhibitor Development

Programs focusing on acute myeloid leukemia (AML) or other cancers where FLT3 and CDK4 are validated targets should procure this specific [4,3-b] isomer. The scaffold has been demonstrated to yield potent dual inhibitors with IC50 values in the low nanomolar range (11 and 7 nM), while the [3,4-b] scaffold is inactive against these kinases, as evidenced by its exclusive use as an sGC stimulator [1]. Substituting isomers would lead to loss of target engagement and failed proof-of-concept studies.

Lipophilicity Reduction for Lead Optimization

When a lead series shows high lipophilicity (logP >5) or hERG liability, the [4,3-b] isomer provides a 0.22 log unit advantage over the [3,4-b] analog [2]. This can translate to improved aqueous solubility and reduced off-target binding, making it the preferred intermediate for advancing compounds toward clinical candidate nomination.

Boc-Protected Intermediate for Multi-Step Synthesis

For complex synthetic sequences requiring sequential derivatization (e.g., Suzuki coupling followed by amide bond formation), the Boc-protected form significantly outperforms the unprotected analog (85% vs. 45% yield) [3]. Procuring the protected intermediate directly avoids the additional step of Boc installation and reduces waste, making it cost-effective for scale-up.

Target Differentiation: Kinase vs. sGC

In phenotypic screens where a hit containing a pyrazolopyridine core is identified, the specific isomer must be selected based on the desired mechanism of action. If the target is a kinase, [4,3-b] derivatives should be prioritized; if sGC stimulation is desired, [3,4-b] derivatives are appropriate [1]. Using the wrong isomer delays target validation and wastes resources.

Application
Selection Property
Validation Focus
FLT3/CDK4 pathway research
Regiochemistry-specific scaffold
Kinase inhibition and selectivity profiling
Lipophilicity optimization in lead series
Lower logP isomer
Solubility and off-target binding assessment
Multi-step derivatization synthesis
Boc-protected intermediate
Synthetic yield and chemoselectivity verification
Target class differentiation (kinase vs. sGC)
Scaffold isomer identity
Biological target engagement evaluation
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